molecular formula C13H19N5O4 B12398210 (2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B12398210
M. Wt: 309.32 g/mol
InChI Key: DCTQELPEFHYCSU-QNMUQRQXSA-N
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Description

(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a sugar moiety, making it a nucleoside analog. Nucleoside analogs are crucial in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the purine base is coupled with a protected sugar derivative.

    Deprotection and Purification: The final steps involve deprotection of the sugar moiety and purification of the compound using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Reactors: Large-scale batch reactors are used for the initial synthesis steps.

    Continuous Flow Reactors: For glycosylation and deprotection steps, continuous flow reactors are employed to enhance efficiency and control.

    Purification: Industrial chromatography and crystallization techniques are used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The amino group on the purine base can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

Scientific Research Applications

(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: It is investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like HIV and certain types of cancer.

    Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its incorporation into DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby disrupting the normal function of these enzymes and preventing the replication of viral or cancerous cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used in the treatment of herpes simplex virus infections.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other nucleoside analogs. Its unique configuration provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C13H19N5O4/c1-3-14-10-8-11(16-5-15-10)18(6-17-8)12-13(2,21)9(20)7(4-19)22-12/h5-7,9,12,19-21H,3-4H2,1-2H3,(H,14,15,16)/t7-,9+,12-,13?/m1/s1

InChI Key

DCTQELPEFHYCSU-QNMUQRQXSA-N

Isomeric SMILES

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)(C)O

Canonical SMILES

CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O

Origin of Product

United States

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